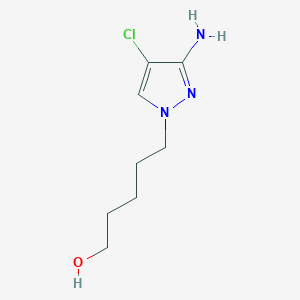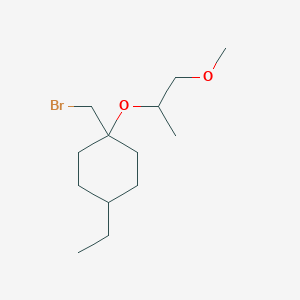
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a methoxypropan-2-yloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Addition of the Methoxypropan-2-yloxy Group: The final step involves the addition of the methoxypropan-2-yloxy group, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products may include alcohols, ethers, or nitriles.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
Scientific Research Applications
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxypropan-2-yloxy group can engage in etherification reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-ethylcyclohexane: Lacks the methoxypropan-2-yloxy group, making it less versatile in certain reactions.
1-(Bromomethyl)-4-ethyl-1-((1-hydroxypropan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane:
Uniqueness
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a methoxypropan-2-yloxy group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H25BrO2 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethyl-1-(1-methoxypropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-4-12-5-7-13(10-14,8-6-12)16-11(2)9-15-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
GIIBHAXNEOEJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


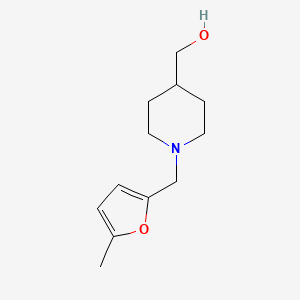

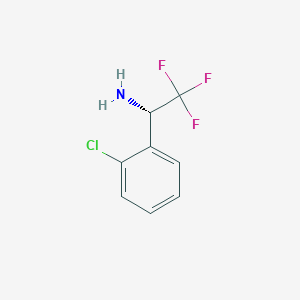
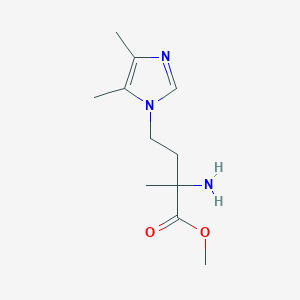
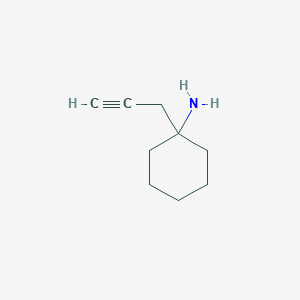
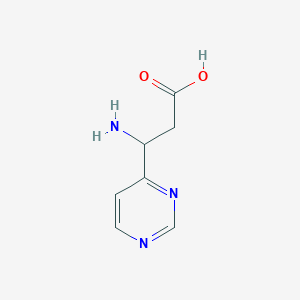

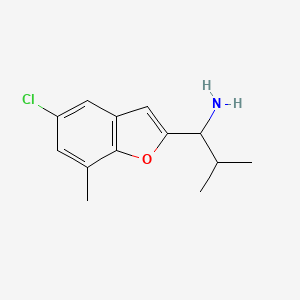
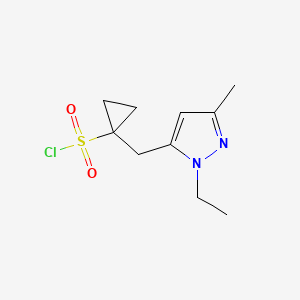
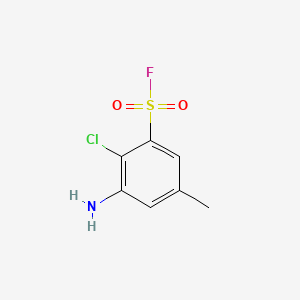
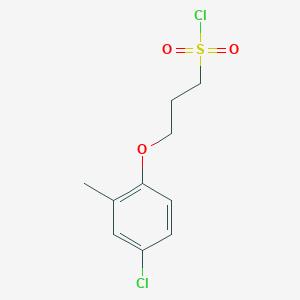
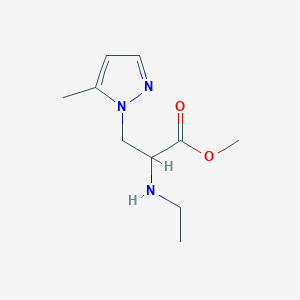
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
